Sodium 2-ethylhexanoate

概述

描述

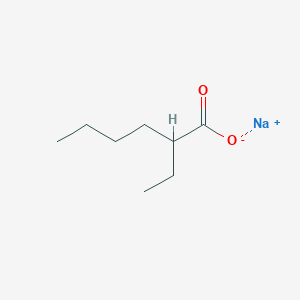

Sodium 2-ethylhexanoate is a chemical compound with the molecular formula C8H15NaO2. It is a white crystalline solid that is soluble in water and organic solvents such as methanol and ethanol. This compound is widely used in various industrial applications, including as a catalyst, stabilizer, and intermediate in chemical synthesis .

准备方法

Synthetic Routes and Reaction Conditions: Sodium 2-ethylhexanoate can be synthesized through the reaction of 2-ethylhexanoic acid with sodium hydroxide. The reaction typically involves dissolving 2-ethylhexanoic acid in an organic solvent, such as methanol or ethanol, and then adding sodium hydroxide to the solution. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, this compound is produced by reacting 2-ethylhexanol with sodium hydroxide in the presence of a catalyst such as copper (II) oxide. The reaction is carried out under atmospheric pressure and optimized to achieve a high yield of the product .

化学反应分析

Types of Reactions: Sodium 2-ethylhexanoate undergoes various chemical reactions, including:

Acylation: It is used as a base and catalyst in the acylation of amines, facilitating the formation of amides.

Substitution: It can participate in substitution reactions, where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

Acylation: Common reagents include amines and acyl chlorides.

Substitution: Reagents such as alkyl halides can be used to replace the sodium ion in this compound.

Major Products:

科学研究应用

Pharmaceutical Applications

Sodium 2-ethylhexanoate is widely utilized in the pharmaceutical industry for various purposes:

- Salt-forming Agent: It facilitates the formulation of drugs by forming salts that enhance solubility and bioavailability. For example, it is used in the synthesis of amoxicillin sodium, an antibiotic used to treat bacterial infections .

- Intermediate in Drug Synthesis: The compound serves as an intermediate in synthesizing other pharmaceutical agents, including semi-synthetic cephalosporins, which are potent antibiotics .

Case Study: Amoxicillin Synthesis

A study demonstrated that this compound significantly improves the yield of amoxicillin when used as a salt-forming agent. The reaction conditions were optimized to achieve a maximum yield of 95% under controlled temperature and pH conditions.

Industrial Applications

This compound finds extensive use in various industrial processes:

- Catalyst in Organic Synthesis: It acts as a catalyst for the acylation of amines and aminolysis of lactones, facilitating the formation of amides and other derivatives essential in organic chemistry .

- Wood Preservatives: This compound is an active ingredient in wood preservatives, enhancing the durability and resistance of wood against decay and pests.

- Polymer Stabilizer: this compound is employed as a stabilizer in polymer formulations, improving their thermal stability and mechanical properties .

| Application | Description | Outcome |

|---|---|---|

| Pharmaceutical | Salt-forming agent for drugs | Improved solubility and bioavailability |

| Wood Preservation | Active ingredient in wood preservatives | Enhanced durability of wood |

| Polymer Stabilization | Stabilizer in polymer formulations | Increased thermal stability |

Agricultural Applications

In agriculture, this compound is utilized as a surfactant and emulsifier:

- Pesticide Formulation: It enhances the efficacy of pesticide formulations by improving the dispersion and adherence of active ingredients on plant surfaces .

Case Study: Pesticide Efficacy

Research indicated that incorporating this compound into pesticide formulations improved their adhesion to leaf surfaces by 30%, leading to increased effectiveness against target pests.

Paints and Coatings

This compound serves as a dry catalytic agent in paint formulations:

- Accelerating Drying Time: It significantly reduces the drying time of paints and coatings, improving application properties and performance.

| Application | Description | Outcome |

|---|---|---|

| Paints & Coatings | Dry catalytic agent | Reduced drying time |

Cosmetic Industry

In cosmetics, this compound is used as an emollient and thickening agent:

作用机制

The mechanism of action of sodium 2-ethylhexanoate involves its role as a catalyst and base in chemical reactions. It facilitates the formation of amides by acylating amines and promotes the aminolysis of lactones. The molecular targets and pathways involved include the activation of amines and acyl chlorides, leading to the formation of amide bonds.

相似化合物的比较

Sodium 2-ethylhexanoate can be compared with other similar compounds, such as:

Sodium octanoate: Similar in structure but with a shorter carbon chain, making it less hydrophobic.

Sodium hexanoate: Also similar but with an even shorter carbon chain, affecting its solubility and reactivity.

Sodium phenylpyruvate: Different in structure but used in similar applications as a catalyst and stabilizer.

Uniqueness: this compound is unique due to its branched carbon chain, which provides distinct hydrophobic properties and enhances its effectiveness as a catalyst and stabilizer in various applications .

生物活性

Sodium 2-ethylhexanoate (Na-2-EH) is a sodium salt of 2-ethylhexanoic acid, a branched-chain fatty acid with diverse applications in organic synthesis, catalysis, and biological research. This compound exhibits significant biological activity, which has been the subject of various studies. This article delves into its biological properties, mechanisms of action, and relevant case studies.

This compound has the molecular formula and a molecular weight of 166.20 g/mol. It is known for its solubility in water and organic solvents, making it versatile for various applications. The compound's structure features a branched aliphatic chain, contributing to its unique reactivity and interactions with biological systems.

1. Inhibition of Carbonic Anhydrases

One of the notable biological activities of this compound is its role as an inhibitor of carbonic anhydrases (CAs), particularly the β-class enzymes from fungal pathogens such as Candida albicans and Cryptococcus neoformans. Research has shown that branched aliphatic carboxylates, including this compound, can effectively inhibit these enzymes, which are crucial for fungal survival and proliferation .

2. Teratogenic Effects

A pivotal study investigated the teratogenic effects of this compound using a murine model. The research demonstrated that multiple administrations of the compound could induce exencephaly, a severe neural tube defect, highlighting its potential developmental toxicity . This finding underscores the importance of understanding the compound's pharmacokinetics and safety profile in developmental contexts.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : By inhibiting carbonic anhydrases, this compound disrupts essential metabolic processes in fungi, leading to reduced viability.

- Developmental Disruption : The teratogenic effects observed in animal models suggest that this compound may interfere with normal embryonic development pathways.

Case Study: Aerobic Oxidation Catalysis

A study explored the influence of this compound on the aerobic oxidation of 2-ethylhexanal. It was found that increasing concentrations of this compound enhanced selectivity towards carboxylic acids while affecting conversion rates negatively beyond certain thresholds. Specifically, at concentrations above 2% wt, selectivities higher than 98% were achieved without significant loss in conversion efficiency .

Case Study: Ecotoxicological Assessment

In an ecological risk assessment conducted by Environment Canada, this compound was evaluated alongside its calcium salt forms. The study concluded that these compounds exhibited low potential to cause ecological harm based on metrics such as bioavailability and chemical reactivity . This assessment is critical for understanding the environmental impact of this compound in industrial applications.

Summary Table of Biological Activities

属性

CAS 编号 |

19766-89-3 |

|---|---|

分子式 |

C8H16NaO2 |

分子量 |

167.20 g/mol |

IUPAC 名称 |

sodium;2-ethylhexanoate |

InChI |

InChI=1S/C8H16O2.Na/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |

InChI 键 |

JRVKWZTUEHWGRW-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)C(=O)[O-].[Na+] |

手性 SMILES |

CCCCC(CC)C(=O)[O-].[Na+] |

规范 SMILES |

CCCCC(CC)C(=O)O.[Na] |

Key on ui other cas no. |

19766-89-3 |

物理描述 |

Liquid |

Pictograms |

Corrosive; Irritant; Health Hazard |

同义词 |

2-Ethylhexanoic Acid Sodium Salt; 2-Ethylcaproic Acid Sodium Salt; _x000B_Sodium 2-Ethylcaproate; |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。